2-Naphthalenecarboxylic acid, 4,7,8-trimethoxy-, methyl ester

Description

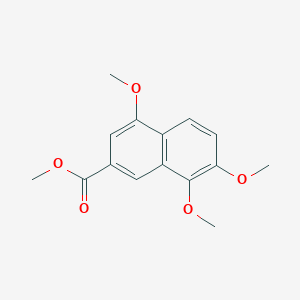

2-Naphthalenecarboxylic acid, 4,7,8-trimethoxy-, methyl ester is a substituted naphthalene derivative characterized by a carboxylic acid ester group at the 2-position and three methoxy (-OCH₃) groups at the 4, 7, and 8 positions of the naphthalene ring.

Properties

Molecular Formula |

C15H16O5 |

|---|---|

Molecular Weight |

276.28 g/mol |

IUPAC Name |

methyl 4,7,8-trimethoxynaphthalene-2-carboxylate |

InChI |

InChI=1S/C15H16O5/c1-17-12-6-5-10-11(14(12)19-3)7-9(15(16)20-4)8-13(10)18-2/h5-8H,1-4H3 |

InChI Key |

LMFQFUKNBKCAKP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=CC(=C2)C(=O)OC)OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The table below compares the target compound with structurally related naphthalene and benzoic acid derivatives, focusing on molecular formulas, substituent positions, and key properties:

Key Observations:

Substituent Position Effects :

- The position of methoxy groups significantly influences bioactivity. For example, benzoic acid derivatives with 3,4,5-trimethoxy substitution exhibit strong receptor binding , suggesting that analogous naphthalene derivatives (e.g., 4,7,8-trimethoxy) may share similar interactions.

- Adjacent methoxy groups (e.g., 4,5,6-trimethoxy) may reduce solubility due to steric hindrance, whereas spaced substituents (e.g., 4,7,8-trimethoxy) could enhance membrane permeability.

Ester Group Variations: Methyl esters (e.g., target compound) generally exhibit higher volatility and lower molecular weight compared to ethyl esters (e.g., CAS 25936-85-0) .

Receptor Binding and Docking Studies

Potassium Channel Interactions :

Trimethoxy-substituted benzoic acid methyl esters (e.g., 3,4,5-trimethoxy) demonstrated high docking scores (-5.033 kcal/mol) with voltage-gated potassium channels (PDB: 4UUJ), surpassing diazepam (-2.875 kcal/mol) . This suggests that naphthalene analogs with similar substitution patterns may exhibit anxiolytic or neuroactive properties.- Antimicrobial and Antioxidant Potential: Methyl esters of fatty acids (e.g., hexadecanoic acid methyl ester) showed moderate bioactivity in GC-MS profiles , while trimethoxy derivatives are linked to enhanced antioxidant capacity due to electron-rich aromatic systems .

Physicochemical Properties

- Lipophilicity and Solubility: The target compound’s three methoxy groups likely increase logP (lipophilicity) compared to non-substituted analogs like 2-naphthalenecarboxylic acid methyl ester (CAS 2459-25-8) .

Thermal Stability : Tetrahydro derivatives (e.g., 5,6,7,8-tetrahydro-3,4-dimethoxy, CAS 89228-43-3) exhibit lower boiling points (~399°C) due to reduced aromaticity , whereas fully aromatic analogs are more thermally stable.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.